Benzyl-(2,3-dimethoxy-benzyl)-amine
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Overview
Description
Benzyl-(2,3-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dimethoxy-benzyl moiety through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,3-dimethoxy-benzyl)-amine typically involves the reaction of benzylamine with 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl-(2,3-dimethoxy-benzyl)-amine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Benzyl-(2,3-dimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(2,3-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzylamine: Similar structure but lacks the benzyl group.
Benzylamine: Lacks the 2,3-dimethoxy substitution on the benzyl group.
3,4-Dimethoxybenzylamine: Similar but with different substitution pattern on the benzyl group.
Uniqueness
Benzyl-(2,3-dimethoxy-benzyl)-amine is unique due to the presence of both benzyl and 2,3-dimethoxybenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCCOMMARAKOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354343 |
Source
|
Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128349-14-4 |
Source
|
Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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